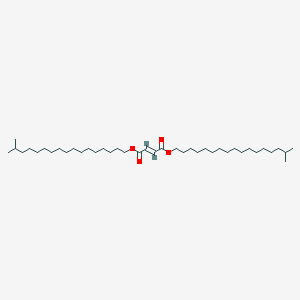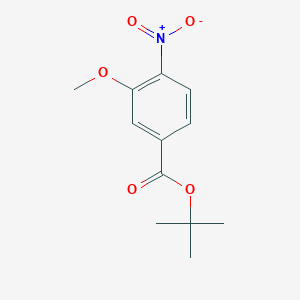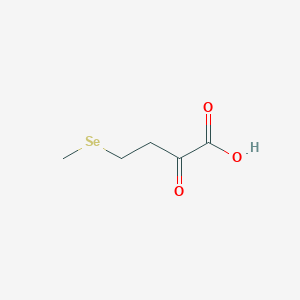
4-Methylseleno-2-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylseleno-2-oxobutanoic acid, also known as MSeOB, is a seleno-amino acid that has gained attention due to its unique properties. This compound has been synthesized and studied for its potential applications in scientific research.
Scientific Research Applications
4-Methylseleno-2-oxobutanoic acid has been studied for its potential applications in scientific research. It has been shown to have antioxidant properties and can protect against oxidative stress. Additionally, 4-Methylseleno-2-oxobutanoic acid has been shown to have anti-inflammatory effects and can modulate the immune response.
Mechanism of Action
4-Methylseleno-2-oxobutanoic acid exerts its effects through multiple mechanisms. It can act as a scavenger of reactive oxygen species, which are harmful molecules that can damage cells and tissues. 4-Methylseleno-2-oxobutanoic acid can also modulate the expression of genes involved in oxidative stress and inflammation. Additionally, 4-Methylseleno-2-oxobutanoic acid can activate enzymes that are involved in the detoxification of harmful compounds.
Biochemical and Physiological Effects:
4-Methylseleno-2-oxobutanoic acid has been shown to have a number of biochemical and physiological effects. It can increase the levels of glutathione, a molecule that is involved in the detoxification of harmful compounds. Additionally, 4-Methylseleno-2-oxobutanoic acid can decrease the levels of pro-inflammatory cytokines, which are molecules that can contribute to inflammation. 4-Methylseleno-2-oxobutanoic acid has also been shown to improve insulin sensitivity and glucose metabolism.
Advantages and Limitations for Lab Experiments
4-Methylseleno-2-oxobutanoic acid has several advantages for lab experiments. It is stable and can be easily synthesized in high yields. Additionally, 4-Methylseleno-2-oxobutanoic acid has low toxicity and can be used at high concentrations without causing harm to cells or tissues. However, the limitations of 4-Methylseleno-2-oxobutanoic acid include its cost and the need for specialized equipment for its synthesis.
Future Directions
For the study of 4-Methylseleno-2-oxobutanoic acid include its potential applications in metabolic disorders, cancer prevention and treatment, and neurodegenerative diseases.
Synthesis Methods
The synthesis of 4-Methylseleno-2-oxobutanoic acid involves the reaction of L-methionine with sodium selenite in the presence of hydrogen peroxide. The resulting product is then purified through a series of chromatography techniques. This method has been optimized to produce high yields of pure 4-Methylseleno-2-oxobutanoic acid.
properties
CAS RN |
122651-70-1 |
|---|---|
Product Name |
4-Methylseleno-2-oxobutanoic acid |
Molecular Formula |
C5H8O3Se |
Molecular Weight |
195.09 g/mol |
IUPAC Name |
4-methylselanyl-2-oxobutanoic acid |
InChI |
InChI=1S/C5H8O3Se/c1-9-3-2-4(6)5(7)8/h2-3H2,1H3,(H,7,8) |
InChI Key |
XAXSOIXWIMTBOZ-UHFFFAOYSA-N |
SMILES |
C[Se]CCC(=O)C(=O)O |
Canonical SMILES |
C[Se]CCC(=O)C(=O)O |
Other CAS RN |
122651-70-1 |
synonyms |
4-MeSe-Met 4-methylseleno-2-oxobutanoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




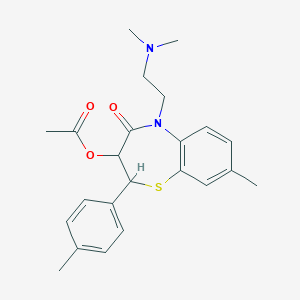

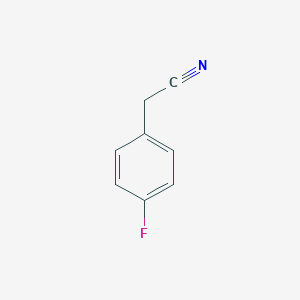

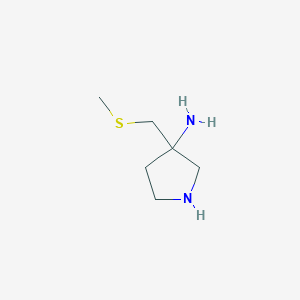
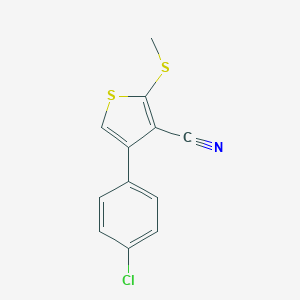
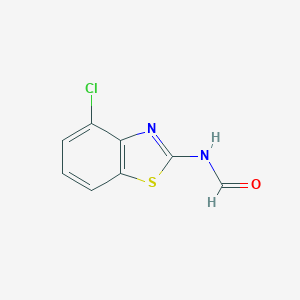
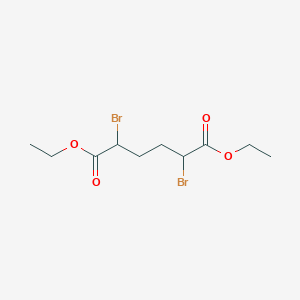
![5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B56367.png)
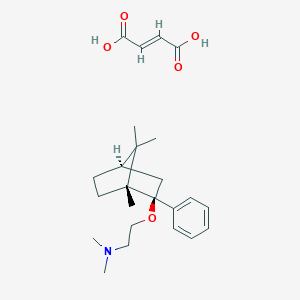
![1,3-Benzodioxole-5-carboxamide, N-[[4-(phenylmethyl)-2-morpholinyl]methyl]-](/img/structure/B56375.png)
